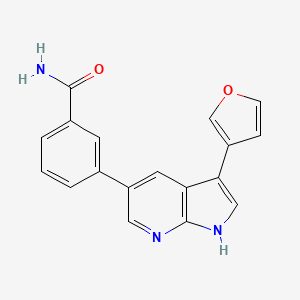
Cdk8-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk8-IN-14 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription by phosphorylating transcription factors and other proteins involved in gene expression. Cyclin-dependent kinase 8 is part of the Mediator complex, which is essential for the transcriptional regulation of many genes. Cyclin-dependent kinase 8 has been implicated in various cancers, making it a promising target for cancer therapy .
Méthodes De Préparation
The synthesis of Cdk8-IN-14 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile to form the desired inhibitor .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for large-scale production .
Analyse Des Réactions Chimiques
Cdk8-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Applications De Recherche Scientifique
Cdk8-IN-14 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of cyclin-dependent kinase 8 in cancer progression and to develop potential cancer therapies.
Transcriptional Regulation: Researchers use this compound to investigate the mechanisms of transcriptional regulation and the role of the Mediator complex in gene expression.
Drug Discovery: This compound serves as a lead compound for the development of new inhibitors targeting cyclin-dependent kinase 8 and related kinases.
Cell Cycle Studies: This compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell division.
Mécanisme D'action
Cdk8-IN-14 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is part of the Mediator complex, which regulates transcription by phosphorylating transcription factors and other proteins involved in gene expression. By inhibiting cyclin-dependent kinase 8, this compound disrupts the phosphorylation of these proteins, leading to changes in gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Cdk8-IN-14 is unique in its high selectivity and potency for cyclin-dependent kinase 8 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Cdk8-IN-1: Another cyclin-dependent kinase 8 inhibitor with lower selectivity.
Cdk8-IN-2: A cyclin-dependent kinase 8 inhibitor with different chemical structure and lower potency.
Cdk8-IN-3: A cyclin-dependent kinase 8 inhibitor with similar potency but different pharmacokinetic properties
This compound stands out due to its high selectivity for cyclin-dependent kinase 8, making it a valuable tool for studying the specific role of cyclin-dependent kinase 8 in various biological processes and diseases .
Propriétés
Formule moléculaire |
C18H13N3O2 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
3-[3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C18H13N3O2/c19-17(22)12-3-1-2-11(6-12)14-7-15-16(13-4-5-23-10-13)9-21-18(15)20-8-14/h1-10H,(H2,19,22)(H,20,21) |
Clé InChI |
RZDQVEGWUBUVSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)N)C2=CC3=C(NC=C3C4=COC=C4)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



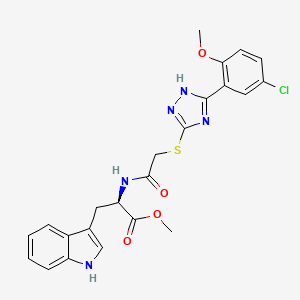
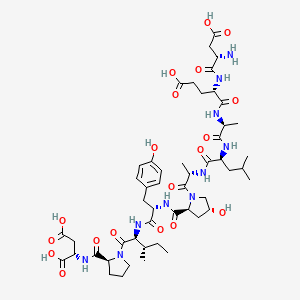

![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
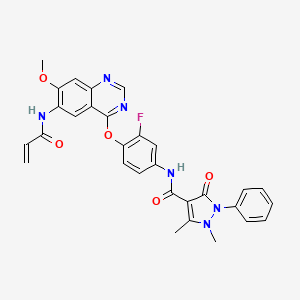

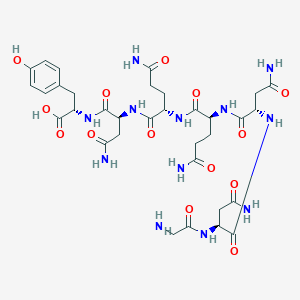
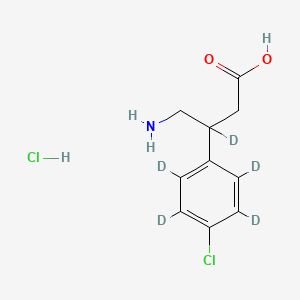
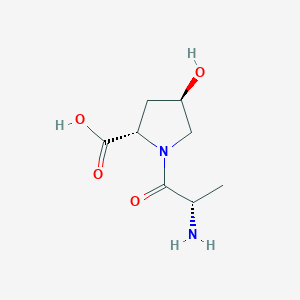

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
